molecular formula C10H11ClO3 B1355218 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone CAS No. 20601-92-7

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B1355218
CAS No.: 20601-92-7
M. Wt: 214.64 g/mol
InChI Key: NHBJPPQEPIPTLF-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is known for its utility in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is human carboxylesterase-2 (hCE-2) . Carboxylesterases are important enzymes involved in drug metabolism and detoxification.

Mode of Action

The compound acts as a specific inhibitor of hCE-2 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes can affect the metabolism of certain drugs and substances within the body.

Pharmacokinetics

Based on its chemical structure, we can infer that it may have good bioavailability due to its lipophilic nature . Its LogP value is 2.02, indicating a balance between hydrophilicity and lipophilicity, which is favorable for absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but with hydroxyl groups instead of methoxy groups.

    2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with methoxy groups at different positions.

    1-(3,4-Dimethoxyphenyl)ethanone: Lacks the chlorine atom

Uniqueness

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJPPQEPIPTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485153
Record name 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20601-92-7
Record name 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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